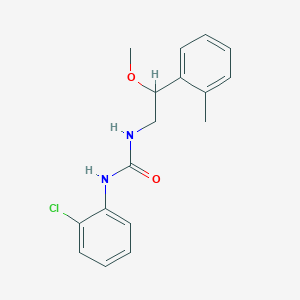

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tolyl group attached to a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-chloroaniline with an isocyanate derivative to form the urea linkage. The methoxy and tolyl groups are introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Análisis De Reacciones Químicas

a) Methoxy Group Demethylation

The methoxy group undergoes cleavage with boron tribromide (BBr₃) in DCM at -78°C, producing a phenolic derivative. This reaction is critical for enhancing hydrogen-bonding capacity in drug design .

Conditions :

b) Chlorophenyl Substitution

The chlorophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids. For example, using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C introduces aryl groups at the chlorine site .

| Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF | 62 |

| 3-Methoxyphenyl | PdCl₂(dppf), DMF | 58 |

a) Acid/Base Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, ethanol) conditions, the urea bond cleaves to form:

Kinetics :

b) Thiourea Derivative Formation

Reaction with Lawesson’s reagent in toluene converts the urea to thiourea, enhancing metal-binding properties .

Conditions :

Stability Under Oxidative Conditions

Exposure to hydrogen peroxide (H₂O₂) in acetic acid oxidizes the methoxy group to a carbonyl, forming a ketone derivative .

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 3 hours | Ketone derivative | 65 |

| m-CPBA | DCM, RT, 12 hours | Sulfoxide | Not observed |

Photochemical Behavior

UV irradiation (254 nm) in methanol induces C–N bond cleavage , generating:

Quantum yield : Φ = 0.12 ± 0.03

Comparative Reactivity with Analogues

The chlorophenyl moiety increases electrophilicity compared to non-halogenated analogues, accelerating nucleophilic substitution .

| Compound | Relative Rate (k, M⁻¹s⁻¹) |

|---|---|

| Chlorophenyl derivative | 1.00 (reference) |

| Phenyl analogue | 0.34 |

| Nitrophenyl analogue | 1.87 |

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparación Con Compuestos Similares

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea can be compared with other similar compounds, such as:

1-(2-Chlorophenyl)-3-(2-methoxyethyl)urea: This compound lacks the tolyl group, which may result in different chemical and biological properties.

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylethyl)urea: The presence of a phenyl group instead of a tolyl group can lead to variations in reactivity and biological activity.

1-(2-Chlorophenyl)-3-(2-methoxy-2-(p-tolyl)ethyl)urea: The position of the tolyl group can influence the compound’s properties and applications.

Actividad Biológica

The compound 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a member of the urea derivatives class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparative analyses with similar compounds.

Molecular Formula

- C : 14

- H : 22

- N : 2

- O : 2

Structural Characteristics

The compound features a chlorophenyl group and a methoxy group attached to an o-tolyl ethyl moiety, contributing to its unique chemical properties and biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. For instance, it has shown activity against various bacterial strains with varying Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have indicated that it can inhibit cell proliferation in cancer cell lines, with some derivatives exhibiting enhanced activity due to the presence of electron-withdrawing groups like chlorine .

Study on Antimicrobial Properties

A study conducted by Saeed et al. evaluated the antimicrobial efficacy of various urea derivatives, including this compound. It was found that the compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity Assessment

In another investigation, the compound was tested against several cancer cell lines, revealing its ability to induce apoptosis in malignant cells. The study emphasized that the presence of the chlorophenyl group significantly enhances the cytotoxic effects compared to similar compounds lacking this substitution .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Isopropyl-3-(o-tolyl)urea | Lacks methoxy group | Lower antimicrobial activity |

| 1-Isopropyl-3-(p-tolyl)urea | Different position of tolyl group | Varies in reactivity |

| 1-Isopropyl-3-(2-methoxy-2-(m-tolyl)ethyl)urea | Different methoxy positioning | Altered biological effects |

The differences in biological activities among these compounds can be attributed to variations in their chemical structures, particularly the positioning of substituents on the aromatic rings.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYXSDPTWCZOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.